molecular formula C9H10N2O2 B14159151 n-Nitroso-n-phenylpropanamide CAS No. 22071-70-1

n-Nitroso-n-phenylpropanamide

Cat. No.: B14159151
CAS No.: 22071-70-1
M. Wt: 178.19 g/mol
InChI Key: XIPYCKIKMJHBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-N-phenylpropanamide is a nitrosamine derivative characterized by a nitroso (-N=O) group attached to a nitrogen atom within a propanamide framework substituted with a phenyl group. Nitrosamines are widely studied due to their presence as impurities in pharmaceuticals and industrial chemicals, with regulatory bodies like the European Medicines Agency (EMA) emphasizing strict control due to genotoxic risks .

Properties

CAS No.

22071-70-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-nitroso-N-phenylpropanamide

InChI

InChI=1S/C9H10N2O2/c1-2-9(12)11(10-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

XIPYCKIKMJHBIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Nitroso-n-phenylpropanamide typically involves the nitrosation of n-phenylpropanamide. One common method is the reaction of n-phenylpropanamide with nitrous acid (HNO2) or its derivatives under acidic conditions. The reaction can be represented as follows:

C6H5CH2CONH2 + HNO2 → C6H5CH2CON(NO)H + H2O\text{C6H5CH2CONH2 + HNO2 → C6H5CH2CON(NO)H + H2O} C6H5CH2CONH2 + HNO2 → C6H5CH2CON(NO)H + H2O

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope, metal and acid-free conditions, and excellent yields .

Chemical Reactions Analysis

Types of Reactions: n-Nitroso-n-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, particularly electrophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions often involve the use of acids or bases to facilitate the reaction.

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

n-Nitroso-n-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Nitroso-n-phenylpropanamide involves its metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to the formation of DNA adducts and subsequent mutations. This process is a key factor in its carcinogenicity. The molecular targets include DNA bases, and the pathways involved are primarily related to DNA repair and replication .

Comparison with Similar Compounds

Table 1: Chemical Identity Comparison

Compound CAS RN Molecular Formula Molecular Weight Key Substituents
N-Nitroso-N-phenylpropanamide Not specified* C₉H₁₀N₂O₂ ~178.19 Phenyl, propanamide
N-Nitrosomorpholine 59-89-2 C₄H₈N₂O₂ 116.11 Morpholine ring
N-Nitrosodi-n-propylamine 621-64-7 C₆H₁₄N₂O 130.19 Two n-propyl groups
N-Nitroso-N-methyl-p-toluenesulfonamide 49911-10 C₈H₁₀N₂O₃S 214.24 Methyl, p-toluenesulfonyl group

*Note: Direct CAS RN for this compound is unavailable in the evidence. Data inferred from structural analogs .

Toxicity and Carcinogenicity

Nitrosamines are potent carcinogens, with mechanisms involving metabolic activation to alkylating agents that damage DNA.

  • Structurally, the phenyl group may alter metabolic pathways compared to aliphatic nitrosamines .
  • N-Nitrosomorpholine: Classified as a Group 2B carcinogen (IARC) with hepatotoxic effects observed in rodent studies. Its cyclic structure enhances stability, prolonging biological activity .
  • N-Nitrosodi-n-propylamine (NDPA): Demonstrated carcinogenicity in multiple organs (liver, esophagus) in animal models. The n-propyl groups facilitate metabolic activation to reactive intermediates .
  • N-Nitroso-N-methyl-p-toluenesulfonamide: Limited toxicity data, but sulfonamide substitution may reduce bioavailability compared to smaller nitrosamines .

Table 2: Toxicity Profile

Compound Carcinogenicity Class (IARC) Key Target Organs Metabolic Activation Pathway
This compound Not classified* Likely hepatic Cytochrome P450-mediated
N-Nitrosomorpholine Group 2B Liver, kidneys β-oxidation of morpholine ring
N-Nitrosodi-n-propylamine Group 2A Liver, esophagus Hydroxylation of propyl chains

*Insufficient data; inferred from structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.